Fmoc-D-norArg(Boc)2-OH
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Overview
Description
Fmoc-D-norArg(Boc)2-OH: is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and two tert-butyloxycarbonyl (Boc) protecting groups on the guanidine side chain. This configuration makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is required.
Mechanism of Action
Target of Action
Fluorenylmethyloxycarbonyl-D-norArginine(Di-tert-butoxycarbonyl)-OH, also known as Fmoc-D-norArg(Boc)2-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the amino acids that make up peptides .
Mode of Action
The compound acts by protecting the amine groups during peptide synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. By protecting the amine groups, the compound allows for the selective formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
The Fmoc group is base-labile, meaning it can be removed rapidly by a base .
Result of Action
The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction, including the pH and the presence of other reactive species. For instance, the Fmoc group is removed rapidly by a base, so the presence of a base in the reaction environment will influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Fmoc-D-norArg(Boc)2-OH plays a crucial role in biochemical reactions. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
The cellular effects of this compound are not fully understood. Studies on similar Fmoc-derivatives have shown that they can influence cell function . For instance, Fmoc-phenylalanine has been found to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is introduced by reacting the amine with Fmoc-Cl . The Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The Fmoc group is known for its stability, which allows for very rapid and highly efficient synthesis of peptides .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. The Fmoc group is frequently used as a protecting group for amines in peptide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. The Fmoc group is known to be rapidly removed by base, suggesting that it may be distributed within cells following its introduction .
Subcellular Localization
The subcellular localization of this compound is not well-known. The Fmoc group is known to be rapidly removed by base, suggesting that it may be localized within cells following its introduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-norArg(Boc)2-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-norarginine is protected using the Fmoc group. This is achieved by reacting D-norarginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Protection of the Guanidine Group: The guanidine group is protected using tert-butyloxycarbonyl (Boc) groups. This is done by reacting the Fmoc-protected D-norarginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed under mildly basic conditions using piperidine, while the Boc groups can be removed using acidic conditions such as trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using activating agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for Boc removal.
Coupling: HBTU, HOBt, and bases like diisopropylethylamine (DIEA).
Major Products:
Deprotection: Removal of Fmoc yields D-norArg(Boc)2-OH; removal of Boc yields D-norarginine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Chemistry: Fmoc-D-norArg(Boc)2-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for selective deprotection, enabling the stepwise assembly of complex peptide sequences.
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine: In medicinal chemistry, peptides synthesized using this compound can be used to develop new therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and diagnostic agents.
Comparison with Similar Compounds
Fmoc-Arg(Boc)2-OH: Similar to Fmoc-D-norArg(Boc)2-OH but with a different stereochemistry.
Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with a lysine backbone instead of arginine.
Fmoc-D-Arg(Pbf)-OH: A derivative of arginine with different protecting groups.
Uniqueness: this compound is unique due to its specific protecting groups and stereochemistry, which make it particularly suitable for the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGEHCONNLNCC-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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